molecular formula C8H9FN2O B1445081 6-fluoro-N,N-dimethylpyridine-3-carboxamide CAS No. 1032251-82-3

6-fluoro-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B1445081
CAS No.: 1032251-82-3
M. Wt: 168.17 g/mol
InChI Key: BPUDTWHLOMYSKZ-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethylpyridine-3-carboxamide, also known as 6FDMC, is a synthetic compound that belongs to the pyridine carboxamide family. It has a CAS Number of 1032251-82-3 and a molecular weight of 168.17 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It contains a total of 21 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

6-fluoro-N,N-dimethylpyridine-3-carboxamide derivatives have been investigated for their antimicrobial and antitubercular properties. Notably, some derivatives showed promising inhibitory activities against various strains of tuberculosis, including multi-drug and extensive drug-resistant strains, highlighting their potential as therapeutic agents in combating tuberculosis (Moraski et al., 2011). Additionally, certain 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides exhibited significant antimicrobial activities, suggesting their utility as potent antimicrobial agents (Priya et al., 2005).

HIV Integrase Inhibition

Derivatives of this compound have demonstrated potent inhibition of HIV-integrase-catalyzed strand transfer, indicating their potential as antiviral agents in AIDS treatment. The studies revealed that specific structural modifications could significantly enhance their HIV-integrase inhibitory potencies (Pace et al., 2007).

Cancer Research and Imaging

Compounds related to this compound have been synthesized for use in cancer research, particularly as potential PET tracers for imaging cancer tyrosine kinase (Wang et al., 2005). These compounds offer insights into the molecular mechanisms of cancer and provide a pathway for developing novel diagnostic tools.

Non-linear Optical Properties

Certain derivatives have been studied for their non-linear optical properties and molecular docking analyses. These compounds exhibit remarkable interactions with the colchicine binding site of tubulin, suggesting their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Fluorescent Probes and Sensors

Novel derivatives have been proposed as fluorescent chemosensors for selective detection of specific ions like Cu(2+), offering a versatile tool for biological and chemical sensing applications (Bekhradnia et al., 2016).

Safety and Hazards

The safety information for 6-fluoro-N,N-dimethylpyridine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUDTWHLOMYSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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